molecular formula C18H18N2O4 B2714705 [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 1281154-16-2

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B2714705
CAS No.: 1281154-16-2
M. Wt: 326.352
InChI Key: HWLIOLZSTYPRHQ-UHFFFAOYSA-N
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Description

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
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Biological Activity

The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N1O5C_{15}H_{17}N_{1}O_{5} with a molecular weight of approximately 287.30 g/mol. Its structure includes a pyrrolidine ring and an isoindole derivative, which are significant in determining its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrrolidine ring.
  • Introduction of the propynyl group.
  • Coupling with the isoindole derivative.

Synthetic Route Overview :

StepReaction TypeKey Reagents
1Ring FormationPyrrolidine
2SubstitutionPropargyl bromide
3CouplingIsoindole derivative

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that can modulate the activity of enzymes and receptors involved in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives similar to this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Case Study : A derivative demonstrated significant activity against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties through:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of tumor growth in xenograft models.

Neuroprotective Effects

Research indicates that compounds with similar structures may offer neuroprotective benefits by:

  • Inhibiting monoamine oxidase (MAO) activity, which is relevant in neurodegenerative diseases like Parkinson's.

Research Findings

Recent studies have provided insights into the effectiveness and mechanisms of action:

StudyFindingsImplications
Inhibition of MAO A/BPotential for neuroprotective drugs
Antibacterial efficacy against resistant strainsDevelopment of new antibiotics
Induction of apoptosis in cancer cellsPotential cancer therapy

Properties

IUPAC Name

(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-8-20-9-4-5-13(20)11-24-18(23)12-6-7-14-15(10-12)17(22)19(2)16(14)21/h1,6-7,10,13H,4-5,8-9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLIOLZSTYPRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC3CCCN3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.